Cas no 6951-91-3 (1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone)

1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone structure
6951-91-3 structure
Product Name:1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone
CAS-nummer:6951-91-3
MF:C21H34O3
MW:334.49286699295
CID:1737972
PubChem ID:246205
Update Time:2025-04-21

1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone Chemische en fysische eigenschappen

Naam en identificatie

    • 1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone
    • 3,12-Dihydroxy-nor-cholanic Acid
    • 23-Nordeoxycholic acid
    • Nor-Desoxycholic Acid
    • nordeoxycholic acid
    • AC1L4X8K
    • AC1Q5T2C
    • (3r)-3-[(3r,5r,8r,9s,10s,12s,13r,14s,17r)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl]butanoic acid(non-preferred name)
    • SureCN1656466
    • 23-Nor-deoxycholic acid
    • Ambap
    • 3,12-Dihydroxy-nor-cholanic Acid; 23-Nordeoxycholic acid; Nor-Desoxycholic Acid; nordeoxycholic acid; AC1L4X8K; AC1Q5T2C; (3r)-3-[(3r,5r,8r,9s,10s,12s,13r,14s,17r)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1h-cyclopenta[a]phenanthren-17-yl]butanoic acid(non-preferred name); SureCN1656466; 23-Nor-deoxycholic acid; Ambap;
    • NSC-58849
    • 3alpha,12alpha-dihydroxy-5beta-pregnan20-one
    • 3alpha,12alpha-Dihydroxy-5beta-pregnan-20-one
    • CHEMBL3137800
    • NSC58849
    • Q27149044
    • 6951-91-3
    • CHEBI:79892
    • Pregnan-20-one,12-dihydroxy-, (3.alpha.,5.beta.,12.alpha.)-
    • 1-[(3R,5R,8R,9S,10S,12S,13S,14S,17S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
    • Inchi: 1S/C21H34O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17+,18+,19+,20+,21-/m1/s1
    • InChI-sleutel: QIVOTMOKECOCJC-OCBUSJJZSA-N
    • LACHT: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3CC[C@H]2[C@@H]2CC[C@H](C(C)=O)[C@]21C)O

Berekende eigenschappen

  • Exacte massa: 334.25092
  • Monoisotopische massa: 334.251
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 1
  • Complexiteit: 531
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 9
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 57.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.117
  • Kookpunt: 469.7°C at 760 mmHg
  • Vlampunt: 252°C
  • Brekindex: 1.541
  • PSA: 57.53
  • LogboekP: 3.56600

1-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)ethanone Gerelateerde literatuur

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